![molecular formula C27H36B3N3O3 B14137934 N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) CAS No. 89306-99-0](/img/structure/B14137934.png)
N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) is a complex organic compound with a unique structure that includes a trioxatriborinane core and multiple phenylene and methylmethanamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) typically involves multiple steps, starting with the preparation of the trioxatriborinane core This core is synthesized through a series of condensation reactions involving boron-containing precursors and phenylene derivatives
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of boron-oxygen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-hydride complexes.
Aplicaciones Científicas De Investigación
N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) exerts its effects involves its ability to form stable complexes with various molecular targets. The trioxatriborinane core can interact with metal ions, while the phenylene and methylmethanamine groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’,N’'-Tris(2,4,6-trimethylphenyl)borazine: Similar boron-containing compound with different substituents.
N,N’,N’'-Tris(phenylmethyl)borazine: Another boron-based compound with phenylmethyl groups.
Uniqueness
N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) is unique due to its trioxatriborinane core, which provides distinct chemical properties and reactivity
Propiedades
Número CAS |
89306-99-0 |
|---|---|
Fórmula molecular |
C27H36B3N3O3 |
Peso molecular |
483.0 g/mol |
Nombre IUPAC |
1-[2-[4,6-bis[2-[(dimethylamino)methyl]phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C27H36B3N3O3/c1-31(2)19-22-13-7-10-16-25(22)28-34-29(26-17-11-8-14-23(26)20-32(3)4)36-30(35-28)27-18-12-9-15-24(27)21-33(5)6/h7-18H,19-21H2,1-6H3 |
Clave InChI |
WNQCKRNLPOJQBX-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)C2=CC=CC=C2CN(C)C)C3=CC=CC=C3CN(C)C)C4=CC=CC=C4CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


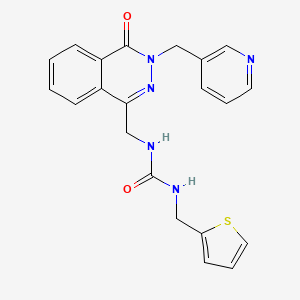
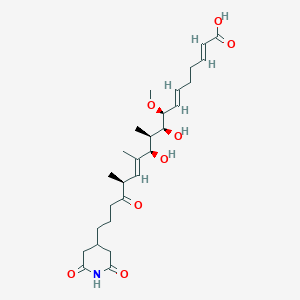
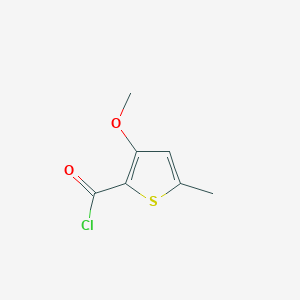


![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)




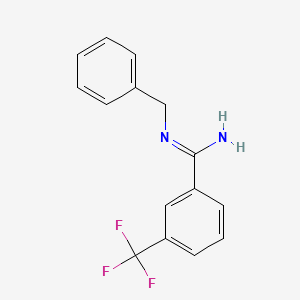
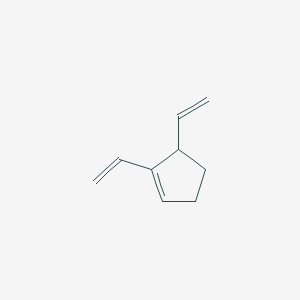
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14137927.png)

